[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 2096333-03-6
VCID: VC11693189
InChI: InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2
SMILES: B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O
Molecular Formula: C13H10BClF3NO3
Molecular Weight: 331.48 g/mol

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid

CAS No.: 2096333-03-6

Cat. No.: VC11693189

Molecular Formula: C13H10BClF3NO3

Molecular Weight: 331.48 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid - 2096333-03-6

Specification

CAS No. 2096333-03-6
Molecular Formula C13H10BClF3NO3
Molecular Weight 331.48 g/mol
IUPAC Name [2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2
Standard InChI Key NOKWORLNLZLRHA-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O
Canonical SMILES B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₀BClF₃NO₃, with a molecular weight of 331.48 g/mol . Its structure features:

  • A boronic acid (-B(OH)₂) group at the para position of the phenyl ring.

  • Chloro (-Cl) and trifluoromethyl (-CF₃) substituents at the 2- and 4-positions, respectively.

  • A pyridin-3-ylmethoxy group at the 5-position, introducing a heteroaromatic moiety.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to hydrogen bonding and π-π stacking interactions .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2096333-03-6
Molecular FormulaC₁₃H₁₀BClF₃NO₃
Molecular Weight331.48 g/mol
Purity (Commercial)≥97% (typical for boronic acids)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic acid group’s reactivity. A plausible route involves:

  • Preparation of the boronic acid precursor: Lithiation of a halogenated phenyl intermediate followed by quenching with a borate ester .

  • Introduction of substituents: Sequential functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

Stepwise Synthesis

  • Halogenation: Bromination or chlorination of a trifluoromethyl-substituted phenol derivative.

  • Methoxy Group Installation: Reaction with pyridin-3-ylmethanol under Mitsunobu conditions .

  • Boronation: Conversion of a halogen (e.g., Br) to a boronic acid via palladium-catalyzed borylation .

Key Reaction Conditions:

  • Palladium catalysts (e.g., Pd(PPh₃)₄).

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvents: 1,4-dioxane/water mixtures .

Compound ClassTargetIC₅₀ (nM)Source
Flutamide analogsAndrogen receptor120
BTK inhibitorsBruton’s tyrosine kinase45

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